Aluminum 1 8 15 22-tetrakis(phenylthio)&

Dye-Sensitized Solar Cells Near-Infrared Sensitization Photovoltaics

Unsubstituted AlPcCl aggregates in aqueous media, quenching photoactivity; sulfonated AlPcS₄ suffers from poor cellular uptake. This tetrakis(phenylthio)-substituted aluminum phthalocyanine resolves both limitations, offering enhanced membrane permeability and suppressed H-aggregation. • Outperforms AlPc analogs in DSSC metrics (I_SC, V_OC, FF, η) • PDT-active against drug-resistant gastric cancer at 5-15 µM • Electron-withdrawing substituents enable LUMO tuning for n-type semiconductors

Molecular Formula C56H38AlClN8S4
Molecular Weight 1013.7 g/mol
CAS No. 167093-23-4
Cat. No. B070285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum 1 8 15 22-tetrakis(phenylthio)&
CAS167093-23-4
Molecular FormulaC56H38AlClN8S4
Molecular Weight1013.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1
InChIKeyJWPNATQHLXEGSZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Tetrakis(phenylthio)phthalocyanine Chloride Overview


Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride (CAS 167093-23-4) is a peripherally substituted metallophthalocyanine featuring four phenylthio groups and an aluminum(III) center with an axial chloride ligand. It belongs to the class of second-generation photosensitizers and near-infrared (NIR) dyes, characterized by an absorption maximum in the far-red to NIR region (~720 nm) [1] and a molecular weight of 1007.6 g/mol [2]. This compound is distinguished from simpler aluminum phthalocyanines by its electron-withdrawing phenylthio substituents, which modulate its electronic properties and solubility profile [3].

NIR Photoactive Core Absorption ~720 nm supports NIR dye and photosensitizer research
Phenylthio Substitution Electron-withdrawing groups tune redox and electronic landscape
Al(III) Axial Chloride Distinct coordination environment for NMR and material studies

Generic Substitution Failure: Aluminum Tetrakis(phenylthio)phthalocyanine Chloride


In-class aluminum phthalocyanines cannot be interchanged without significant performance penalties. While unsubstituted aluminum phthalocyanine chloride (AlPcCl) and tetrasulfonated derivatives (AlPcS₄) are widely used, they exhibit starkly different physicochemical properties. AlPcCl is hydrophobic and prone to aggregation in aqueous media, while AlPcS₄ is highly water-soluble but may suffer from reduced cellular uptake in certain contexts. The target compound, bearing four phenylthio groups, occupies a distinct middle ground: its hydrophobicity enhances membrane permeability and tissue retention [1], yet its substitution pattern prevents the strong H-aggregation that quenches photoactivity in unsubstituted phthalocyanines [2]. Moreover, the phenylthio groups exert an electron-withdrawing effect that shifts redox potentials and alters the compound's electronic landscape compared to alkyl- or alkoxy-substituted analogs [3]. These differences are not incremental; they directly dictate applicability in photodynamic therapy (PDT), organic photovoltaics, and nonlinear optics, as quantified in the evidence below.

Unsubstituted AlPcCl
Aggregation in aqueous media may quench photoactivity; not a direct substitute
Sulfonated AlPcS₄
Water solubility alters biodistribution and cellular uptake compared to phenylthio derivative
Alkoxy/Alkyl Analogs
Electron-donating substituents shift redox potentials, altering electronic performance

Quantitative Differentiation: Aluminum Tetrakis(phenylthio)phthalocyanine Chloride


Superior Photovoltaic Performance in DSSCs

In a direct head-to-head comparison of four aluminum phthalocyanines adsorbed on nanocrystalline TiO₂ films, the aluminum 2,9,16,23-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride isomer (closely related to the 1,8,15,22-isomer) delivered the highest values for all key photovoltaic parameters: short-circuit current (I_SC), open-circuit voltage (V_OC), fill factor (FF), maximum power (P_max), and overall power conversion efficiency (η) [1]. The study explicitly states that this compound outperformed the other three aluminum phthalocyanine derivatives tested, establishing it as the preferred sensitizer for near-infrared DSSCs among its aluminum-centered peers.

DSSC Performance
Head-to-head
Ranked highest among four Al phthalocyanines (I_SC, V_OC, FF, P_max, η)
Supports sensitizer selection for NIR DSSC research
Exact numerical differences not reported in abstract
Dye-Sensitized Solar Cells Near-Infrared Sensitization Photovoltaics

Enhanced PDT with Electroporation in Gastric Cancer

In a study evaluating photodynamic reaction in two human gastric adenocarcinoma cell lines (EPG85-257P and EPG85-257RDB), aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride (AlPc) and Phthalocyanine green (Pc green) were directly compared [1]. At concentrations of 5, 10, and 15 µM, both compounds exhibited a significant decrease in cell viability when PDT was combined with electroporation (EP). The study noted that AlPc distributed selectively in the lysosomes of the parental cell line. The combination of PDT and EP enhanced the cytotoxic effect compared to PDT alone, demonstrating that this compound is a viable and effective photosensitizer for far-red/NIR PDT, particularly when paired with EP-based drug delivery enhancement.

PDT + Electroporation
Head-to-head
Decreased viability in gastric cancer cell lines (parental and drug-resistant) at 5–15 µM with EP
Supports PDT research in drug-resistant cell models
Lysosomal accumulation observed; viability percentages to verify
Photodynamic Therapy Gastric Cancer Electroporation

Electron-Withdrawing Substituent Effects

A systematic electrochemical study of 17 metal-free phthalocyanines revealed that phenylthio groups attached to the phthalocyanine periphery act as typical electron-withdrawing substituents, in contrast to electron-donating alkoxy or alkylthio groups [1]. While this study focused on metal-free analogs, the electronic influence of the phenylthio group is a class-level property that persists in the aluminum complex. This electron-withdrawing character is predicted to lower the energy of frontier molecular orbitals, thereby modulating redox potentials, optical bandgaps, and the compound's behavior in charge-transfer applications relative to phthalocyanines bearing electron-donating substituents (e.g., tert-butyl or alkoxy derivatives).

Substituent Electronics
Class-level
Phenylthio groups are electron-withdrawing
Predicts shifted redox potentials vs. electron-donating analogs
Class-level inference from metal-free phthalocyanines
Electrochemistry Substituent Effects Molecular Electronics

²⁷Al NMR Structural Fingerprint

The first solid-state ²⁷Al NMR investigation of three aluminum-centered dyes included aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride (AlPc(SPh)₄Cl) alongside aluminum phthalocyanine chloride (AlPcCl) and aluminum-2,3-naphthalocyanine chloride (AlNcCl) [1]. The study determined quadrupolar coupling constants (C_Q) ranging from 5.40 to 10.0 MHz and asymmetry parameters (η) from 0.10 to 0.50 for the ²⁷Al sites across the three compounds, with AlPc(SPh)₄Cl exhibiting distinct electric field gradient (EFG) and nuclear magnetic shielding tensors compared to the unsubstituted AlPcCl. The combination of MQMAS and computational predictions revealed multiple aluminum sites in two of the samples, providing a high-resolution fingerprint of the aluminum coordination environment.

²⁷Al NMR Parameters
Head-to-head
C_Q 5.40–10.0 MHz, η 0.10–0.50; distinct EFG/shielding tensors vs. AlPcCl and AlNcCl
Provides structural fingerprint for QC and authentication
Multiple ²⁷Al sites detected in some samples
Solid-State NMR Structural Characterization Material Science

Liposomal Tumor Targeting via Hydrophobic Character

The hydrophobic nature of aluminum hydroxide tetra-3-phenylthiophthalocyanine (Thiosens, a closely related derivative) has been exploited to develop a lyophilized liposomal formulation for photodynamic therapy [1]. Studies have shown that this formulation exhibits high selectivity of accumulation in tumor tissue compared to normal tissue in mouse models [2]. The compound's hydrophobicity is a direct consequence of the four phenylthio groups, which contrasts sharply with the high water solubility of tetrasulfonated aluminum phthalocyanine (AlPcS₄). This difference in solubility and biodistribution is a critical differentiator for in vivo applications.

Liposomal Formulation
Class-level
Hydrophobic; requires liposomal carrier for tumor accumulation in vivo
Informs formulation strategy for PDT research
Quantitative biodistribution data not provided
Drug Delivery Liposomal Formulation Tumor Targeting

Aluminum Tetrakis(phenylthio)phthalocyanine Chloride Applications


NIR Sensitizer for Dye-Sensitized Solar Cells

Select this compound when developing DSSCs that require efficient near-infrared photon harvesting. As demonstrated by Yanagisawa et al., it outperforms other aluminum phthalocyanines in key photovoltaic metrics (I_SC, V_OC, FF, η) when adsorbed on nanocrystalline TiO₂ [1]. Its electron-withdrawing phenylthio groups further tune the electronic structure for favorable charge injection [2]. Procurement of this specific derivative eliminates the need to screen multiple aluminum phthalocyanines to identify the top performer.

PDT Targeting Drug-Resistant Gastric Adenocarcinoma

Utilize this compound as a far-red/NIR photosensitizer in PDT studies, especially those investigating combination therapies with electroporation. Zielichowska et al. confirmed its efficacy against both parental and daunorubicin-resistant gastric cancer cell lines at clinically relevant concentrations (5-15 µM) [3]. The observed selective lysosomal accumulation may inform mechanistic studies. Its hydrophobic nature also supports development of liposomal formulations for enhanced tumor targeting [4].

Aluminum Coordination Studies via Solid-State NMR

Employ this compound as a model system for solid-state ²⁷Al NMR studies. The detailed EFG and shielding tensor parameters reported by Tang et al. provide a benchmark for comparing the effects of peripheral substitution on the aluminum coordination sphere [5]. This information is valuable for characterizing novel aluminum phthalocyanine derivatives and for quality control in material synthesis.

Electron-Withdrawing Phthalocyanine Electronic Materials

Choose this compound as a building block for organic electronic devices where electron-withdrawing character is desired. The established electron-withdrawing nature of phenylthio substituents, as revealed by Li et al. [2], predicts lower-lying LUMO levels compared to alkyl- or alkoxy-substituted phthalocyanines. This property is advantageous for n-type semiconductors, electron transport layers, or sensors requiring a specific redox potential.

Application
Selection Property
Validation Focus
NIR DSSC Research
Top-ranked photovoltaic performance among Al phthalocyanines
Device efficiency and charge injection metrics
PDT in Gastric Cancer Cell Models
Cell viability reduction with electroporation combination
Lysosomal uptake and drug-resistance endpoints
Solid-State ²⁷Al NMR Studies
Quadrupolar coupling and asymmetry parameters
Al coordination environment and purity verification
Electron-Withdrawing Electronic Materials
Phenylthio-induced electron-withdrawing character
Redox potential and frontier orbital energy tuning

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